molecular formula C7H13NO2 B2957257 6-Methylpiperidine-2-carboxylic acid CAS No. 99571-58-1

6-Methylpiperidine-2-carboxylic acid

Cat. No.: B2957257
CAS No.: 99571-58-1
M. Wt: 143.186
InChI Key: IHLDCUQUFBWSJU-UHFFFAOYSA-N
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Description

6-Methylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of piperidine, characterized by a carboxylic acid group at the second position and a methyl group at the sixth position of the piperidine ring

Scientific Research Applications

6-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Safety and Hazards

6-Methylpiperidine-2-carboxylic acid is classified as an irritant . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-2-piperidone with cyanide ions, followed by hydrolysis to yield the carboxylic acid. The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 6-methyl-2-piperidone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives or other substituted products.

Comparison with Similar Compounds

    Piperidine-2-carboxylic acid: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.

    6-Methylpiperidine: Lacks the carboxylic acid group, affecting its solubility and biological activity.

Uniqueness: 6-Methylpiperidine-2-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

6-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDCUQUFBWSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902716
Record name NoName_3265
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-pyridine-2-carboxylic acid (4.11 g, 30 mmol) was mixed with platinum(IV) oxide (35 mg, 0.154 mmol) in ethanol (50 mL) and water (25 mL) and stirred under hydrogen for 3 days. The reaction mixture was filtered through the celite and concentrated to dry. The residue was triturated with diethyl ether to give 4.1 g (98.3%) of the title compound as a white solid. 1H NMR (CDCl3), δ(ppm): 3.39 (dd,1H), 3.11 (m, 1H), 2.28 (d, 1H), 1.88 (m, 2H), 1.35–1.67 (m, 3H), 1.32 (d, 3H).
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
98.3%

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